molecular formula C8H11BO2S B2728637 {3-[(Methylsulfanyl)methyl]phenyl}boronic acid CAS No. 1333345-25-7

{3-[(Methylsulfanyl)methyl]phenyl}boronic acid

Cat. No.: B2728637
CAS No.: 1333345-25-7
M. Wt: 182.04
InChI Key: CMGUNBLXFYIALN-UHFFFAOYSA-N
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Description

{3-[(Methylsulfanyl)methyl]phenyl}boronic acid ( 1333345-25-7) is an organoboron compound with the molecular formula C 8 H 11 BO 2 S and a molecular weight of 182.05 g/mol . This compound serves as a versatile building block in organic synthesis and pharmaceutical research, primarily valued for its role in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, allowing researchers to conjugate the phenylboronic acid moiety with a wide variety of organic halides. The resulting biaryl structures are core scaffolds found in many active pharmaceutical ingredients, organic materials, and agrochemicals. The key feature of this reagent is the (methylsulfanyl)methyl substituent in the meta position, which can act as a protected functional group. The sulfur-containing group can be further modified, for example, by oxidation to a sulfone or sulfoxide, introducing new physicochemical properties to the final molecule, or it can serve as a ligand in metal coordination chemistry . As a boronic acid, the compound typically exists as a mixture of the trigonal planar boronic acid and the tetrahedral boronate forms in equilibrium, with its reactivity being highly dependent on pH and the reaction conditions. Safety and Handling: This compound has the GHS Signal Word "Warning" and the Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle it with appropriate personal protective equipment, including gloves and eye/face protection, and work in a well-ventilated area such as a fume hood. Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or animal consumption.

Properties

IUPAC Name

[3-(methylsulfanylmethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5,10-11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGUNBLXFYIALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CSC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333345-25-7
Record name {3-[(methylsulfanyl)methyl]phenyl}boronic acid
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Preparation Methods

Synthesis of 3-[(Methylsulfanyl)methyl]bromobenzene

The precursor 3-[(methylsulfanyl)methyl]bromobenzene is synthesized via nucleophilic substitution of 3-bromobenzyl bromide with sodium methanethiolate (NaSMe):

$$
\text{3-Bromobenzyl bromide} + \text{NaSMe} \xrightarrow{\text{DMF, 0–25°C}} \text{3-Bromo-benzyl methyl sulfide} + \text{NaBr}
$$

Key Parameters :

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature : 0–25°C to minimize elimination.
  • Stoichiometry : Excess NaSMe (1.2–1.5 equiv) ensures complete substitution.

Miyaura Borylation

The aryl bromide undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂):

$$
\text{3-[(Methylsulfanyl)methyl]bromobenzene} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{3-[(Methylsulfanyl)methyl]phenylboronic acid pinacol ester}
$$

Reaction Conditions :

  • Catalyst : Pd(dppf)Cl₂ (3–5 mol%).
  • Base : Potassium acetate (3 equiv).
  • Solvent : 1,4-Dioxane or toluene.
  • Temperature : 80–100°C for 12–24 h.

Hydrolysis to Boronic Acid

The pinacol ester is hydrolyzed under acidic conditions:

$$
\text{Boronic ester} + \text{H}_3\text{O}^+ \rightarrow \text{3-[(Methylsulfanyl)methyl]phenylboronic acid} + \text{Pinacol}
$$

Hydrolysis Protocol :

  • Acid : 1 M HCl or aqueous citric acid.
  • Temperature : 25–50°C for 2–6 h.

Synthetic Route 2: Directed Ortho-Metalation (DoM) Strategy

Directed Metalation of 3-[(Methylsulfanyl)methyl]anisole

A directing group (e.g., methoxy) facilitates regioselective lithiation at the meta position relative to the methylsulfanylmethyl group:

$$
\text{3-[(Methylsulfanyl)methyl]anisole} \xrightarrow{\text{n-BuLi, TMEDA}} \text{Lithiated intermediate} \xrightarrow{\text{B(OiPr)}_3} \text{Boronic ester}
$$

Key Considerations :

  • Directing Group : Methoxy (-OMe) ensures precise lithiation.
  • Quenching Agent : Triisopropyl borate (B(OiPr)₃) traps the lithiated species.

Demethylation and Functionalization

The methoxy group is removed via BBr₃-mediated demethylation:

$$
\text{Boronic ester} \xrightarrow{\text{BBr}3, \text{CH}2\text{Cl}_2} \text{3-[(Methylsulfanyl)methyl]phenylboronic acid}
$$

Reaction Parameters :

  • Temperature : -78°C to 0°C.
  • Workup : Sequential quenching with methanol and aqueous NaHCO₃.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Miyaura Borylation) Route 2 (DoM)
Starting Material Cost Moderate (commercial bromide) High (custom synthesis required)
Regioselectivity High (Pd catalysis) Moderate (directing group dependent)
Functional Group Tolerance Compatible with thioethers Sensitive to strong bases
Overall Yield 45–60% 30–50%

Route 1 is favored for scalability and commercial availability of precursors, while Route 2 offers precise regiocontrol for complex substrates.

Critical Reaction Optimization Parameters

Palladium Catalyst Selection

  • Pd(dppf)Cl₂ : Optimal for electron-deficient aryl bromides.
  • Ligand Effects : Bulky ligands (e.g., SPhos) enhance reactivity for sterically hindered substrates.

Solvent and Temperature Effects

  • 1,4-Dioxane : Enhances catalyst solubility and reaction homogeneity.
  • Elevated Temperatures (80–100°C) : Accelerate oxidative addition but risk thioether oxidation.

Protecting Group Strategies

  • Boronic Acid Protection : Pinacol ester formation prevents deboronation during subsequent steps.
  • Thioether Stability : Avoid strong oxidants (e.g., HNO₃) to prevent sulfoxide/sulfone byproducts.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR :
    • Aromatic protons: δ 7.3–7.6 ppm (multiplet, 3H).
    • -CH₂-SMe: δ 3.8 ppm (singlet, 2H).
    • -SMe: δ 2.1 ppm (singlet, 3H).
  • ¹¹B NMR : δ 28–32 ppm (characteristic of boronic acids).

Chromatographic Purity

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient).
  • TLC : Rf = 0.4 (silica gel, ethyl acetate/hexanes 1:1).

Industrial-Scale Considerations

Cost-Effective Precursor Synthesis

  • 3-Bromobenzyl Bromide : Bulk pricing (~$120/mol) vs. custom synthesis (~$400/mol).
  • NaSMe : In situ generation via NaH + MeSH reduces costs.

Waste Stream Management

  • Pd Recovery : Activated carbon filtration recovers >90% Pd.
  • Pinacol Recycling : Acidic hydrolysis regenerates pinacol for reuse.

Chemical Reactions Analysis

Types of Reactions

{3-[(Methylsulfanyl)methyl]phenyl}boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride

    Substitution: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene, ethanol)

Major Products Formed

Scientific Research Applications

{3-[(Methylsulfanyl)methyl]phenyl}boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {3-[(Methylsulfanyl)methyl]phenyl}boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property is particularly useful in the development of sensors and diagnostic tools. The boronic acid group can interact with cis-diols in biological molecules, leading to the formation of stable complexes. These interactions can be exploited for the selective recognition and detection of specific biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Substituent Position Functional Group Molecular Formula Key Applications/Findings References
{3-[(Methylsulfanyl)methyl]phenyl}boronic acid 3-position –CH₂SMe C₈H₁₁BO₂S Ligand for Pd complexes; stabilizes Pd–S bonds in catalytic intermediates .
[3-Bromo-2-(methylsulfanyl)phenyl]boronic acid 2-SMe, 3-Br –SMe, –Br C₇H₈BBrO₂S Intermediate in synthesis; bromine enables further functionalization .
(4-(Methylsulfonyl)phenyl)boronic acid 4-position –SO₂Me C₇H₉BO₄S Potential inhibitor in enzyme studies; sulfonyl group enhances electron-withdrawing effects .
3-Methacrylamidophenylboronic acid 3-position –NHCOC(Me)=CH₂ C₁₀H₁₂BNO₃ Polymer grafting; improves thermal stability in luminescent materials .
3-Aminophenylboronic acid 3-position –NH₂ C₆H₈BNO₂ Higher binding affinity to diols (e.g., sugars) compared to unsubstituted analogs .
Phenylboronic acid Unsubstituted –H C₆H₇BO₂ Baseline catalyst; poor activity in amide bond formation compared to substituted analogs .

Key Structural and Functional Differences:

  • Electronic Effects : The methylsulfanylmethyl (–CH₂SMe) group is electron-donating, which may stabilize Pd intermediates in catalysis, whereas sulfonyl (–SO₂Me) groups (e.g., in 4-(methylsulfonyl)phenylboronic acid) are electron-withdrawing, altering substrate binding in enzyme inhibition .
  • Functional Group Diversity: Amino (–NH₂) groups (e.g., 3-aminophenylboronic acid) enable pH-dependent binding to diols, making them useful in glucose sensing, while methacrylamide groups facilitate polymerization .

Research Findings and Mechanistic Insights

Catalytic Activity in Palladium Complexes :

  • This compound derivatives (e.g., 2-{3-[(methylsulfanyl)methyl]phenyl}pyridine) form stable palladacycles with Pd(II). The Pd–S bond provides greater stabilization (by 13–28 kJ/mol) than Pd–N bonds due to the electron-donating nature of sulfur, enhancing catalytic efficiency in Suzuki-Miyaura couplings .
  • In contrast, para-substituted analogs like (4-(methylthio)phenyl)boronic acid failed to react in similar coupling reactions, highlighting the importance of substitution patterns .

Enzyme Inhibition and Drug Design :

  • Boronic acids with bulky substituents (e.g., 4-(methylsulfonyl)phenylboronic acid) show promise as inhibitors of fungal histone deacetylases (HDACs), outperforming classical inhibitors like trichostatin A at lower concentrations .
  • The meta-substituted methylsulfanylmethyl group may improve membrane permeability compared to polar sulfonyl or carboxylate analogs, though this requires further validation .

Material Science Applications :

  • Grafting carbazole-containing boronic acids (e.g., (N-phenylcarbazol-2-yl)-boronic acid) onto polymers achieves ultralong room-temperature phosphorescence (RTP). The methylsulfanylmethyl group’s electron-donating properties could similarly enhance RTP lifetimes if incorporated into such systems .

Biological Activity

{3-[(Methylsulfanyl)methyl]phenyl}boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to interact with diols and other biomolecules, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Boronic acids, including this compound, exhibit biological activity through several mechanisms:

  • Inhibition of Proteasomes : Some boronic acids act as proteasome inhibitors, disrupting protein degradation pathways critical for cancer cell survival. For instance, certain derivatives have shown efficacy in inhibiting the growth of multiple myeloma cells by inducing cell cycle arrest at the G2/M phase .
  • Antibacterial Activity : Boronic acids can serve as inhibitors of β-lactamases, enzymes that confer antibiotic resistance. They bind covalently to serine residues in the active site of these enzymes, enhancing the efficacy of β-lactam antibiotics against resistant strains .
  • Interaction with Insulin : Theoretical models suggest that boronic acids can interact with insulin, stabilizing its conformation and potentially enhancing its biological activity. This interaction is crucial for developing insulin mimetics or enhancers .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Anticancer Inhibits cell growth and induces apoptosis in cancer cells through proteasome inhibition.
Antibacterial Effective against β-lactamase-producing bacteria, enhancing the efficacy of existing antibiotics.
Insulin Interaction Stabilizes insulin conformation; potential use in diabetes management.

Case Studies

  • Proteasome Inhibition in Cancer Therapy :
    • A study demonstrated that a derivative of this compound exhibited potent proteasome inhibition in U266 multiple myeloma cells, leading to significant growth inhibition (IC50 values around 7.05 nM) and cell cycle arrest .
  • Antibacterial Efficacy :
    • Research highlighted that certain boronic acid derivatives showed high affinity for β-lactamases with Ki values as low as 0.004 µM, indicating their potential as effective antibacterial agents against resistant strains .
  • Insulin Stabilization Studies :
    • Theoretical models using computational docking techniques indicated that this compound could stabilize insulin by forming favorable interactions with key residues, enhancing its therapeutic efficacy in diabetic models .

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